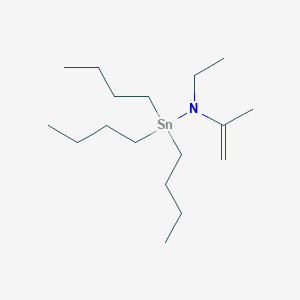
1,1,1-Tributyl-N-ethyl-N-(prop-1-en-2-yl)stannanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tributyl-N-ethyl-N-(prop-1-en-2-yl)stannanamine is a chemical compound with the molecular formula C15H32Sn. . This compound is part of the organotin family, which are compounds containing tin bonded to carbon. Organotin compounds are widely used in various industrial applications due to their unique chemical properties.
Preparation Methods
The synthesis of 1,1,1-Tributyl-N-ethyl-N-(prop-1-en-2-yl)stannanamine typically involves the reaction of tributylstannyl chloride with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
1,1,1-Tributyl-N-ethyl-N-(prop-1-en-2-yl)stannanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Hydrolysis: It can react with water to form tin hydroxides and corresponding organic by-products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1-Tributyl-N-ethyl-N-(prop-1-en-2-yl)stannanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,1,1-Tributyl-N-ethyl-N-(prop-1-en-2-yl)stannanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1,1,1-Tributyl-N-ethyl-N-(prop-1-en-2-yl)stannanamine can be compared with other organotin compounds such as:
Tributyltin chloride: Used as a biocide and antifouling agent.
Triphenyltin hydroxide: Used as a fungicide.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other organotin compounds.
Properties
CAS No. |
61385-72-6 |
|---|---|
Molecular Formula |
C17H37NSn |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
N-ethyl-N-tributylstannylprop-1-en-2-amine |
InChI |
InChI=1S/C5H10N.3C4H9.Sn/c1-4-6-5(2)3;3*1-3-4-2;/h2,4H2,1,3H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
RWBPEVUGZHXZOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)N(CC)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















